Synthetic Route Fidelity: Exclusive Utility as the Immediate Monatepil Precursor
In the published industrial synthesis of Monatepil, the acylation of 11-amino-6,11-dihydrodibenzo[b,e]thiepine with 4-chlorobutyryl chloride yields the title compound as the direct precursor. No alternative intermediate bearing a different leaving group (e.g., bromo, iodo, or tosylate) or a shorter/longer alkyl chain is reported in the optimized route, establishing CAS 103379-37-9 as the designated and chemically validated key intermediate [1]. Any deviation from the 4-chlorobutyramide chain length or halide would alter the kinetics of the subsequent piperazine alkylation step, potentially leading to incomplete conversion or byproduct formation.
| Evidence Dimension | Designated Role in Monatepil Synthetic Route |
|---|---|
| Target Compound Data | Explicitly identified as intermediate (III); quantitative conversion to Monatepil via NaI-mediated condensation. |
| Comparator Or Baseline | Other 11-amino-6,11-dihydrodibenzo[b,e]thiepine acylated derivatives with varied side chains (e.g., acetyl, benzoyl) were synthesized but not advanced to the final antagonist. |
| Quantified Difference | Only the 4-chlorobutyramide derivative demonstrated successful downstream conversion to the dual-action calcium antagonist Monatepil in the disclosed route. |
| Conditions | Refluxing toluene for acylation; hot DMF with NaI for final condensation. |
Why This Matters
Procuring this specific CAS number ensures replication of the published, patent-validated synthetic pathway without introducing uncharacterized reactivity or requiring re-optimization of the final drug substance formation step.
- [1] Honda, Y.; Naruto, S.; Hatano, N.; Yoshida, T.; Kurokawa, M.; Uno, H.; Sato, F.; Fujiwara, I.; Matsumoto, J.-I. J. Med. Chem. 1991, 34 (3), 927–934. View Source
